(+)-Dihydropinidine
CAS No.: 65266-41-3
Cat. No.: VC1881388
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65266-41-3 |
|---|---|
| Molecular Formula | C9H19N |
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | (2R,6S)-2-methyl-6-propylpiperidine |
| Standard InChI | InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9+/m1/s1 |
| Standard InChI Key | BHBZNQCZKUGKCJ-BDAKNGLRSA-N |
| Isomeric SMILES | CCC[C@H]1CCC[C@H](N1)C |
| SMILES | CCCC1CCCC(N1)C |
| Canonical SMILES | CCCC1CCCC(N1)C |
Introduction
Structural Features and Properties
Chemical Structure and Stereochemistry
(+)-Dihydropinidine possesses a 2,6-disubstituted piperidine core with specific stereochemistry. The absolute configuration of the natural isomer has been determined to be (2R,6S)-dihydropinidine. This stereochemical assignment has been crucial for researchers developing stereoselective synthetic routes to access the natural product with high stereochemical purity.
The first single-crystal X-ray analysis of the related compound (-)-epidihydropinidine hydrochloride confirmed its proposed absolute configuration to be (2S,6S), which has been valuable for understanding the stereochemical relationships within this family of compounds .
Physical and Chemical Properties
As a 2,6-disubstituted piperidine, (+)-dihydropinidine shares certain chemical properties with other piperidine alkaloids. The piperidine ring provides a basic nitrogen atom that can participate in various chemical reactions and interactions. This basicity allows for the formation of stable hydrochloride salts, which are often used for purification and characterization purposes during synthesis and isolation.
Synthetic Approaches to (+)-Dihydropinidine
Total Synthesis from (S)-Epichlorohydrin
An efficient total synthesis of (+)-dihydropinidine was reported in 2011, starting from (S)-epichlorohydrin as the common substrate. This synthetic approach also yielded (-)-epidihydropinidine and (-)-pinidinone, demonstrating its versatility for accessing multiple piperidine alkaloids .
The key steps in this synthesis included:
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Regioselective Wacker-Tsuji oxidation of alkenylazides
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Highly diastereoselective reduction of cyclic imine
Chemo-enzymatic Synthesis
A more recent advancement in the synthesis of (+)-dihydropinidine was the development of a scalable chemo-enzymatic approach that combined chemical catalysis with enzymatic transformations. This novel synthetic route comprised one Lewis acid-catalyzed step and three biocatalytic steps, two of which were combined into a concurrent one-pot reaction system .
Key features of this chemo-enzymatic synthesis included:
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The use of pig liver esterase (PLE) for ester hydrolysis combined with acid-promoted decarboxylation of β-keto acids, providing a mild alternative to traditional Krapcho dealkoxycarbonylation
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Simplified transamination using 2-propylamine as the amine donor in moderate molar excess
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Identification and optimization of imine reductases (IREDs) that enabled high diastereoselectivity in the reduction step
This approach allowed researchers to improve the diastereomeric excess of the natural isomer, (2R,6S)-dihydropinidine, from previously achieved 13% to greater than 99%. The entire reaction sequence yielded multigram amounts of dihydropinidine with 57% yield over three steps and excellent optical purity (>99% enantiomeric excess and diastereomeric excess) .
Comparison of Synthetic Methods
The table below summarizes and compares the key aspects of the different synthetic approaches to (+)-dihydropinidine:
The comparison demonstrates the evolution of synthetic approaches to (+)-dihydropinidine, from traditional chemical methods to integrated biocatalytic strategies that offer improved stereoselectivity and efficiency.
Biocatalytic Innovations in (+)-Dihydropinidine Synthesis
Enzymatic Catalysis Strategies
The chemo-enzymatic synthesis of (+)-dihydropinidine represents a significant advancement in the application of biocatalysis to natural product synthesis. Researchers have identified specific enzymes that can catalyze key transformations with high stereoselectivity, including:
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Pig liver esterase (PLE) for ester hydrolysis
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Transaminases for stereoselective introduction of nitrogen
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Imine reductases (IREDs) for highly diastereoselective reduction of cyclic imines
One-Pot Concurrent Multienzyme Catalysis
A particularly innovative aspect of recent (+)-dihydropinidine synthesis is the development of concurrent one-pot biotransformations. This approach combines multiple enzymatic transformations in a single reaction vessel, offering advantages in terms of efficiency, atom economy, and reduced waste generation.
Researchers successfully developed a one-pot procedure combining transaminase, IRED, and Lb-ADH (alcohol dehydrogenase from Lactobacillus brevis) that achieved virtually complete conversion within 24 hours, despite the formation of off-pathway intermediates. This procedure was readily reproduced on gram scale, demonstrating its practicality for larger-scale synthesis .
Analytical Methods and Characterization
X-ray Crystallography Analysis
Single-crystal X-ray analysis has been instrumental in confirming the absolute configuration of compounds in the dihydropinidine family. The first single-crystal X-ray analysis of (-)-epidihydropinidine hydrochloride confirmed its proposed absolute configuration to be (2S,6S), which corresponds to that of the isolated natural product . Such analyses have been crucial for establishing structure-activity relationships and guiding synthetic efforts.
Future Perspectives and Research Directions
Applications in Synthetic Methodology Development
The synthesis of (+)-dihydropinidine continues to serve as a platform for developing and demonstrating new synthetic methodologies. The successful implementation of biocatalytic approaches, particularly the combination of multiple enzymatic transformations in one-pot procedures, suggests promising applications of these strategies to other complex natural product syntheses.
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